molecular formula C10H12O4 B018236 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol CAS No. 109856-87-3

2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol

Cat. No.: B018236
CAS No.: 109856-87-3
M. Wt: 196.2 g/mol
InChI Key: LRCQKAQXJNAXGK-UHFFFAOYSA-N
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Description

2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol is a chemical compound that features a benzo[1,3]dioxole ring substituted with a methoxy group at the 7-position and an ethanol group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol typically involves the following steps:

    Formation of the benzo[1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Ethanol substitution: The ethanol group can be introduced via a nucleophilic substitution reaction using ethylene oxide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride and alkyl halides for nucleophilic substitution.

Major Products

    Oxidation: 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-acetaldehyde or 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-acetic acid.

    Reduction: 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-(7-Hydroxy-benzo[1,3]dioxol-5-YL)-ethanol: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-methanol: Similar structure but with a methanol group instead of an ethanol group.

Uniqueness

2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(7-methoxy-1,3-benzodioxol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9/h4-5,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCQKAQXJNAXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552534
Record name 2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109856-87-3
Record name 2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.30 g (0.192 mol) of lithium alminium hydride was added to 270 ml of anhydrous tetrahydrofuran, and to this solution was added portionwise 33.68 g of 3-methoxy-4,5-methylenedioxyphenylacetic acid (2) with stirring under water-cooling. The mixture was stirred at room temperature for one hour, then added with 2.0 g (53 mmol) of lithium aluminium hydride and further stirred for one hour. The reaction mixture, while being cooled in an ice bath, was added portionwise with a solution of 9.3 ml of water and 10 ml of tetrahydrofuran and then further added portionwise with 9.3 ml of 15% sodium hydroxide aqueous solution. The resulting mixture was further added with 27.9 ml of water and then 500 ml of ethyl ether followed by stirring for 30 minutes. The deposited salt was filtered out and washed with ethyl ether. The filtrate and the ethyl ether used for washing were joined and concentrated under reduced pressure, and the residual oil was distilled in vacuo to obtain 19.09 g of 2-(3-methoxy-4,5-methylenedioxyphenyl)ethyl alcohol (3) as an oil. Boiling point: 140°-142° C./ 1 mmHg: yield 68.4%.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
33.68 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
9.3 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
27.9 mL
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven
Name
Quantity
9.3 mL
Type
solvent
Reaction Step Seven

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